molecular formula C19H16O4 B1667434 Bisdemethoxycurcumin CAS No. 24939-16-0

Bisdemethoxycurcumin

Cat. No. B1667434
CAS RN: 24939-16-0
M. Wt: 308.3 g/mol
InChI Key: PREBVFJICNPEKM-YDWXAUTNSA-N
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Description

Bisdemethoxycurcumin (BMDC) is a stable dimethoxy derivative of curcumin and is useful as a supplement in cell culture medium . It also possesses antimicrobial, antioxidative, and neuroprotective functionality . It is a curcuminoid found in turmeric (Curcuma longa), but absent in Javanese turmeric (Curcuma xanthorrhiza). Bisdemethoxycurcumin is used as a pigment and nutraceutical with antimutagenic properties .


Synthesis Analysis

Bisdemethoxycurcumin can be synthesized from the cyclic difluoro-boronate derivative of acetylacetone prepared by the reaction of 2,4-pentanedione with boron trifluoride in THF . The synthesis yields curcumin and symmetric curcuminoids of aromatic (bisdemethoxycurcumin) type .


Molecular Structure Analysis

The molecular structure of Bisdemethoxycurcumin allows it to combine well with SRC, EGFR, PIK3R1, and AKT1 . This interaction is crucial for its biological activities.


Chemical Reactions Analysis

Bisdemethoxycurcumin has been shown to have anti-inflammatory activity by down-regulating TNF α-induced NF-kappa B . It forms hydrogen bonds with GlyB197, TyrC227, and LeuA233 on TNF .


Physical And Chemical Properties Analysis

Bisdemethoxycurcumin is a beta-diketone that is methane in which two of the hydrogens are substituted by 4-hydroxycinnamoyl groups . It has a role as a metabolite and an EC 3.2.1.1 (alpha-amylase) inhibitor . It is functionally related to a 4-coumaric acid .

Scientific Research Applications

Mechanism of Action

Target of Action

Bisdemethoxycurcumin (BDMC) is a curcumin analog that has been found to interact with several molecular targets. The primary targets of BDMC include SRC, EGFR, AKT1, and PIK3R1 . These proteins play crucial roles in cellular signaling pathways, regulating processes such as cell proliferation, survival, and inflammation .

Mode of Action

BDMC interacts with its targets to modulate their activity. For instance, it has been shown to inhibit the transcription of the mecA gene and the level of penicillin-binding protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA), enhancing the effectiveness of conventional antibiotics . This suggests that BDMC may act as a potential natural modulator of antibiotics .

Biochemical Pathways

BDMC affects several biochemical pathways. It has been found to be involved in the PI3K/Akt and MAPK pathways , which are essential for the treatment of ulcerative colitis . BDMC also activates the cAMP/Epac/AMPKα signaling pathway , which has been associated with its protective effect against LPS-induced acute lung injury .

Pharmacokinetics

The pharmacokinetic properties of BDMC have been studied in animal models. After oral administration, BDMC exhibits a mean residency time of 3.43 hours and a maximum plasma concentration of 0.45 μg/ml . These properties suggest that BDMC has a relatively short half-life and is rapidly absorbed and distributed in the body .

Result of Action

BDMC has been shown to have potent anti-inflammatory and anti-bacterial activities. It suppresses LPS-induced lung injury, inflammation, and oxidative stress in vivo and in vitro . Moreover, BDMC has been found to reduce LPS-induced pro-inflammatory cytokines levels in RAW264.7 cells by suppressing PI3K/Akt and MAPK pathways .

Action Environment

The action of BDMC can be influenced by various environmental factors. For instance, the presence of a membrane-permeabilizing agent and an ATPase-inhibiting agent can enhance the antibacterial activity of BDMC . Furthermore, the efficacy and stability of BDMC may be affected by factors such as pH, temperature, and the presence of other bioactive compounds .

Safety and Hazards

Bisdemethoxycurcumin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Bisdemethoxycurcumin has shown promising anti-tumor properties . It has been found to inhibit cell proliferation, invasion and migration, metastasis and tumour growth, and induce apoptotic death in cancer cells . Further studies are needed to explore its potential as a therapy for various diseases.

properties

IUPAC Name

(1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREBVFJICNPEKM-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872663
Record name Bisdemethoxycurcumin
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Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bisdemethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Bisdemethoxycurcumin

CAS RN

33171-05-0, 24939-16-0
Record name Bisdemethoxycurcumin
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Record name Bis(4-hydroxycinnamoyl)methane
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Record name Curcumin III
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Record name Bisdemethoxycurcumin
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Record name 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxyphenyl)
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Record name (1E,6E)-1,7-Bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
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Record name BISDEMETHOXYCURCUMIN
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Record name Bisdemethoxycurcumin
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URL http://www.hmdb.ca/metabolites/HMDB0002114
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bisdemethoxycurcumin exert its anti-inflammatory effects?

A1: Bisdemethoxycurcumin has been shown to attenuate lipopolysaccharide (LPS)-induced intestinal damage in broiler chickens. [] It achieves this by improving intestinal morphology, maintaining intestinal tight junctions, downregulating pro-inflammatory mediators, and restoring cecal microbiota. [] In LPS-treated broilers, Bisdemethoxycurcumin protects the small intestine from mitochondrial dysfunction by activating mitochondrial antioxidant systems and promoting mitochondrial biogenesis. []

Q2: What molecular pathways are involved in Bisdemethoxycurcumin's anticancer activity?

A2: Bisdemethoxycurcumin's anticancer activity is linked to the inhibition of the Wnt signaling pathway. [] It achieves this by directly suppressing DNA methyltransferase-1 (DNMT1) activity, leading to the demethylation and re-expression of the Wnt inhibitory factor-1 (WIF-1). [] WIF-1 restoration downregulates nuclear β-catenin and the canonical Wnt cascade, ultimately inducing apoptosis in certain lung cancer cell types. []

Q3: Does Bisdemethoxycurcumin offer any protection against cardiomyocyte apoptosis?

A3: Yes, Bisdemethoxycurcumin demonstrates a protective effect against thapsigargin-induced cardiomyocyte apoptosis in neonatal rats by mediating the phosphatidylinositol 3-kinase/protein kinase B/caspase-9 signaling pathway. [] It helps reduce endoplasmic reticulum stress injury in cardiomyocytes, leading to increased cell survival activity and decreased apoptosis. []

Q4: What is the molecular formula and weight of Bisdemethoxycurcumin?

A4: The molecular formula of Bisdemethoxycurcumin is C21H20O4, and its molecular weight is 336.37 g/mol.

Q5: How does Bisdemethoxycurcumin perform under various conditions?

A5: Bisdemethoxycurcumin demonstrates stability in different buffer solutions, with the order of stability being Bisdemethoxycurcumin ≥ Demethoxycurcumin ≥ Curcumin under the same conditions. [] Interestingly, Demethoxycurcumin seems to have a stabilizing effect on Curcumin. []

Q6: What strategies can improve the bioavailability of Bisdemethoxycurcumin?

A6: Liposomal encapsulation has shown promising results in enhancing the bioavailability and therapeutic efficacy of Bisdemethoxycurcumin. [, ] This approach improves its solubility, stability, and targeted delivery. [, ]

Q7: Are there other delivery systems for Bisdemethoxycurcumin?

A7: Besides liposomes, dripping pills of Bisdemethoxycurcumin have been developed and evaluated for their in vitro dissolution properties. [] This formulation aims to enhance the compound's solubility and absorption. []

Q8: What are the key findings from in vitro studies on Bisdemethoxycurcumin?

A8: In vitro studies have demonstrated that Bisdemethoxycurcumin:

  • Inhibits the growth of human pulmonary adenocarcinoma cell line A549. []
  • Reduces LPS-induced pro-inflammatory cytokine levels in RAW264.7 cells by suppressing the PI3K/Akt and MAPK pathways. []
  • Protects chicken erythrocytes from AAPH-induced oxidative stress by increasing superoxide dismutase (SOD) activity and reducing malondialdehyde (MDA) content. []
  • Exhibits anti-angiogenic effects by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and downregulating the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule-1 (ICAM-1). []

Q9: What is the evidence of Bisdemethoxycurcumin's efficacy in animal models?

A9: Studies in animal models have revealed that Bisdemethoxycurcumin:

  • Attenuates LPS-induced intestinal damage in broiler chickens. []
  • Protects against carbon tetrachloride (CCl4)-induced acute liver injury in mice. []
  • Inhibits tumor growth in nude mice bearing human lung adenocarcinoma cell line A549. []
  • Enhances immune response against bladder cancer in immunocompetent C56BL/6 mouse models when combined with α-PD-L1 antibody. []

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